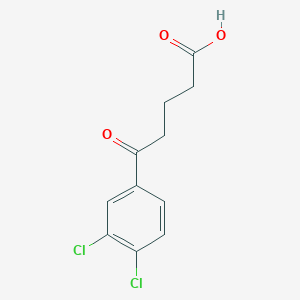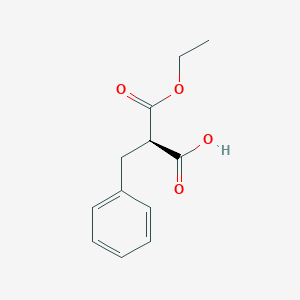
(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is a chemical compound that belongs to the class of propanoic acids. It is also known as BEOPA. This compound has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. Inhibition of COX activity leads to a decrease in prostaglandin production, resulting in anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. It has been reported to reduce inflammation and pain in conditions such as arthritis and neuropathic pain. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar effects. However, one limitation is the lack of studies on its pharmacokinetics and pharmacodynamics. More research is needed to fully understand the properties of this compound.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid. One direction is the development of new drugs based on this compound. Studies have shown that it has the potential to be used as a scaffold for the development of new drugs with anti-inflammatory and analgesic properties. Another direction is the study of its pharmacokinetics and pharmacodynamics. More research is needed to fully understand how this compound is absorbed, distributed, metabolized, and excreted in the body. Finally, the study of the effects of this compound on other physiological processes is also a promising direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits anti-inflammatory and analgesic properties and has a low toxicity profile. However, more research is needed to fully understand its properties and potential applications. The development of new drugs based on this compound and the study of its pharmacokinetics and pharmacodynamics are promising directions for future research.
Synthesemethoden
The synthesis of (2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid involves the reaction between benzyl bromide and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetone or ethanol. The product is then purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties. Studies have also shown that this compound has the potential to be used as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
175521-78-5 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2R)-2-benzyl-3-ethoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
KDDBSOXJYRJAGU-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)O |
Synonyme |
Propanedioic acid, (phenylmethyl)-, monoethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

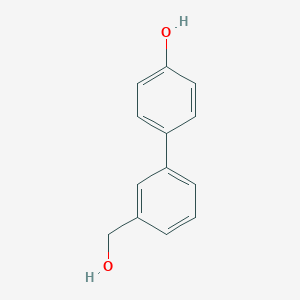
![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)
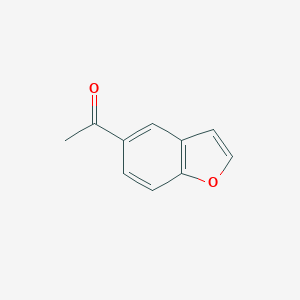

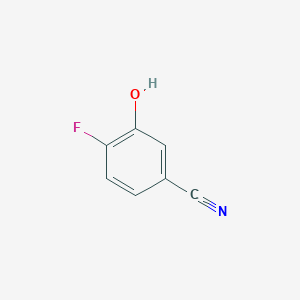
![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
